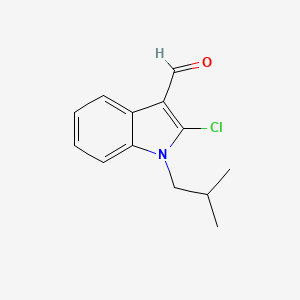
2-Chloro-1-(2-methylpropyl)-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound is notable for its unique structure, which includes a chloro and a methylpropyl group attached to the indole ring, making it a valuable precursor in the synthesis of various biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of gramine and hexamethylenetetramine (HMTA) with ceric ammonium nitrate (CAN-SiO2) as a catalyst . This reaction yields the desired indole-3-carboxaldehyde derivative efficiently.
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and sustainability. MCRs allow for the rapid assembly of complex molecules from simple starting materials, reducing the need for extensive purification steps .
化学反应分析
Types of Reactions: 1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: This compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new products with enhanced efficacy.
作用机制
The mechanism of action of 1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form Schiff bases with amines, leading to the formation of multifunctional derivatives. These derivatives can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
1H-Indole-3-carboxaldehyde: A precursor for many biologically active compounds, similar in structure but lacking the chloro and methylpropyl groups.
2-Chloroindole-3-carboxaldehyde: Similar to the compound but without the methylpropyl group.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
Uniqueness: 1H-INDOLE-3-CARBOXALDEHYDE,2-CHLORO-1-(2-METHYLPROPYL)- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
64788-58-5 |
|---|---|
分子式 |
C13H14ClNO |
分子量 |
235.71 g/mol |
IUPAC 名称 |
2-chloro-1-(2-methylpropyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C13H14ClNO/c1-9(2)7-15-12-6-4-3-5-10(12)11(8-16)13(15)14/h3-6,8-9H,7H2,1-2H3 |
InChI 键 |
PATWCWHGWOKXSH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C2=CC=CC=C2C(=C1Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



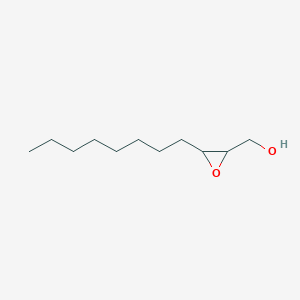
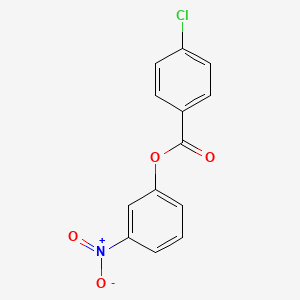

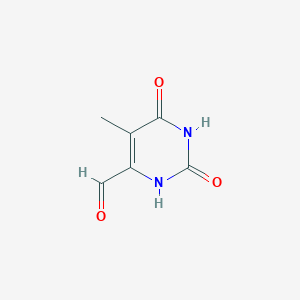
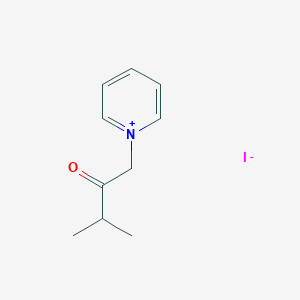
![Hexanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-](/img/structure/B13988861.png)
![N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea](/img/structure/B13988865.png)
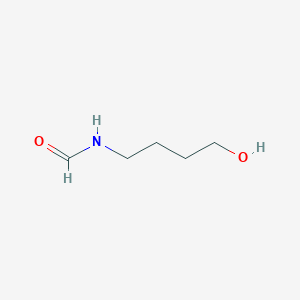

![(4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone](/img/structure/B13988869.png)
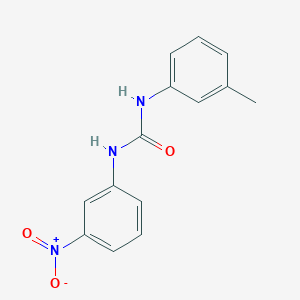
![Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester](/img/structure/B13988885.png)
![2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13988892.png)
